molecular formula C6H11Cl2P B1585149 Cyclohexyldichlorophosphine CAS No. 2844-89-5

Cyclohexyldichlorophosphine

Cat. No. B1585149
CAS RN: 2844-89-5
M. Wt: 185.03 g/mol
InChI Key: MJEQIIGWDHUZJW-UHFFFAOYSA-N
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Description

Cyclohexyldichlorophosphine is a chemical compound with the empirical formula C6H11Cl2P . It is also known by other names such as Cyclohexylphosphonous dichloride, Cyclohexylphosphorus dichloride, and Dichlorocyclohexylphosphin .


Molecular Structure Analysis

The molecular weight of Cyclohexyldichlorophosphine is 185.03 . The SMILES string representation of its structure is ClP(Cl)C1CCCCC1 .


Chemical Reactions Analysis

Cyclohexyldichlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Cyclohexyldichlorophosphine is a liquid at room temperature . It has a refractive index of n20/D 1.528 and a density of 1.204 g/mL at 25 °C .

Scientific Research Applications

Preparation and Reactivity in Organic Synthesis

Cyclohexyldichlorophosphine has been utilized in the preparation of diazaphospholine compounds, with a study showing its reactivity in creating 1,2,3-diazaphospholines derivatives when reacted with cyclohexanone phenylhydrazone. These derivatives were characterized using various spectroscopic methods, highlighting its utility in organic synthesis (Alaghaz & Gumaa, 2006).

Catalytic Applications

Cyclohexyldichlorophosphine has been applied as a catalyst in annulation reactions. One such example is its use in the phosphine-catalyzed [3+3] annulation of tert-butyl allylic carbonates and alkylidenemalononitriles, leading to the formation of cyclohexenes. The study emphasizes the importance of solvent choice in the reaction's success (Zheng & Lu, 2009).

Synthesis of Chiral Phosphine Ligands

Research has also explored the synthesis of optically pure cyclohexyl phosphine-boranes using cyclohexyldichlorophosphine. These secondary phosphine-boranes were found to react readily with various electrophiles, leading to the creation of new chiral phosphine ligands, which are valuable in asymmetric synthesis (Imamoto et al., 1993).

Pharmaceutical and Biomedical Research

In the realm of pharmaceutical and biomedical research, cyclohexyldichlorophosphine-related compounds have been investigated for their potential antitumor activity. For example, bisphosphines and their gold(I) coordination complexes, related to cyclohexyldichlorophosphine, have shown activity in various tumor models, indicating potential applications in cancer therapy (Mirabelli et al., 1987).

Applications in Molecular Biology

In molecular biology, compounds like cycloheximide, which is structurally related to cyclohexyldichlorophosphine, have been used to study the mechanisms of protein synthesis and its inhibition. This has provided valuable insights into cellular processes and the development of various therapeutic strategies (Cummins & Rusch, 1966).

Safety And Hazards

Cyclohexyldichlorophosphine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and causes severe skin burns and eye damage . Precautions should be taken to avoid inhalation of vapor or mist and to prevent the build-up of electrostatic charge .

properties

IUPAC Name

dichloro(cyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQIIGWDHUZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339694
Record name Cyclohexyldichlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyldichlorophosphine

CAS RN

2844-89-5
Record name Cyclohexyldichlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldichlorophosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

319 g (1.05 mol) of a 38 wgt % monocyclohexylphosphine solution in toluene was added dropwise at 25° C. to a suspension of 436 g PCl5 (2.1 mol) in 1 liter toluene. After the strongly exothermal reaction was complete, the reaction mixture was filtered using a reverse frit. 5 g orange colored solid matter remained behind. The clear solution (31P-NMR; δ P: 195 ppm, C6H11PCl2, 95 mol %) was distilled under vacuum.
[Compound]
Name
38
Quantity
319 g
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reactant
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0 (± 1) mol
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reactant
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436 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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1 L
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
TG Al'zoba - High Energy Chem.(Engl. Transl.);(United States), 1987 - osti.gov
The author found that under the simultaneous action of /sup 60/Co ..gamma..-radiation and heating, the reaction in a mixture of cyclohexane and phosphorus trichloride at 150-180/sup 0…
Number of citations: 4 www.osti.gov
LR Smith, JL Mills - Journal of the American Chemical Society, 1976 - ACS Publications
… (I) Tetracyclohexylcyclotetraphosphlne, (c-C6HuP)4, was prepared by adding 4.1 g (22 mmol) of cyclohexyldichlorophosphine all at once to 0.55 g (22 mmol) of Mg in 50 ml of THE. The …
Number of citations: 85 pubs.acs.org
WA Henderson, M Epstein… - Journal of the American …, 1963 - ACS Publications
Several new cyclotetraphosphines,(RP) 4, havebeen synthesized by the reduction of primary dihalophos-phines with magnesium, the dehydration of primary phosphine oxides, and by …
Number of citations: 156 pubs.acs.org
R Franzheld, C Marschall, C Recker… - Journal of crystal …, 1999 - Elsevier
We have investigated the synthesis and the thermal decomposition of cyclohexylphosphine and its application to the metalorganic vapor-phase epitaxy of InP. Cyclohexylphosphine is a …
Number of citations: 5 www.sciencedirect.com
J Löffler, RM Gauld, KS Feichtner, I Rodstein… - …, 2021 - ACS Publications
… , which was made from 9-methylfluorene (Flu Me H, see the Supporting Information) (23) by deprotonation with nBuLi and slow addition to a solution of cyclohexyldichlorophosphine at −…
Number of citations: 9 pubs.acs.org
PW Tidswell - 1993 - etheses.dur.ac.uk
… In the presence of cyclohexane cyclohexyldichlorophosphine is formed by radical addition^'^s), but no diphosphine is detected. Methyldichlorophosphine reacts in UV to generate Me(CI…
Number of citations: 4 etheses.dur.ac.uk
GSM Tong, SCF Kui, HY Chao, N Zhu… - … –A European Journal, 2009 - Wiley Online Library
… bottomed flask, equipped with a magnetic stirring bar and a mini-distillator, was filled with trimethylsilylmethyldicyclohexylphosphine (4.08 g, 14 mmol) and cyclohexyldichlorophosphine …
BL Chaloux… - 2022 - apps.dtic.mil
The objective of this Karles Fellowship was to develop polymers stable to 400-500 deg C by utilizing cyanophosphine monomers with stable, aromatic substituents. New methods have …
Number of citations: 2 apps.dtic.mil
T Imamoto, M Matsuo, T Nonomura… - heteroatom …, 1993 - Wiley Online Library
… of (-)menthol (13.2 g, 85 mmol) and pyridine (6.8 mL, 84.6 mmol) in dry benzene (60 mL) was added dropwise during 4 hours into a stirred solution of cyclohexyldichlorophosphine (1 …
Number of citations: 58 onlinelibrary.wiley.com
A Barrett - purehost.bath.ac.uk
This thesis contains three published articles,[1-3] which are discussed in Chapters 2-4, and one unpublished body of work in Chapter 5. The work contained in these chapters bridges …
Number of citations: 2 purehost.bath.ac.uk

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